molecular formula C7H6FN3 B1444422 6-Fluoroimidazo[1,2-a]pyridin-2-amine CAS No. 1005785-63-6

6-Fluoroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1444422
CAS No.: 1005785-63-6
M. Wt: 151.14 g/mol
InChI Key: RQAJYYNVORRHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS 1005785-63-6) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological profiles . This scaffold is a key pharmacophore in the development of novel anticancer agents . Research into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has demonstrated their potential as potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in various tumor cell lines . Furthermore, imidazo[1,2-a]pyridine-based compounds are being investigated as promising scaffolds for overcoming drug-resistant mutations in FLT3, a key target in acute myeloid leukemia (AML) . Beyond oncology, this chemical series shows significant therapeutic potential in other areas. Synthesized oxazole-based imidazopyridine scaffolds have exhibited potent urease inhibition (with IC50 values as low as 5.68 ± 1.66 μM), outperforming the standard drug thiourea, highlighting their relevance in developing treatments for gastric ulcers . Additionally, imidazo[1,2-a]pyridine derivatives are recognized for their activity at cannabinoid CB2 receptors , making them candidates for the research of central nervous system (CNS) disorders, pain, and inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAJYYNVORRHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBU-Catalyzed Cyclization in Aqueous Ethanol

A highly efficient and green method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous ethanol solvent system (1:1 v/v) at room temperature. This method is notable for:

  • Mild reaction conditions.
  • High yields (typically 72–94% for various substituted substrates).
  • Broad substrate tolerance, including electron-withdrawing groups like fluorine.
  • Good atom economy (66.25–73.41%).

Reaction Scheme:

Reactants Catalyst Solvent Temp. Time Yield (%) Notes
6-Fluoro-2-aminopyridine + Phenacyl bromide derivative DBU H2O : EtOH (1:1) RT ~6 h 72–94 Metal-free, environmentally friendly

The mechanism involves nucleophilic attack of the amino group on the α-haloketone, followed by cyclization and elimination steps to form the imidazo[1,2-a]pyridine ring system.

Alternative Methods

Comparative Data Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Reaction Time Yield Range (%) Advantages Disadvantages
DBU-catalyzed cyclization DBU H2O : EtOH (1:1) Room temp 6 h 72–94 Mild, green solvent, metal-free Requires DBU, moderate reaction time
Microwave-assisted synthesis None or base Ethanol or water 100–150 °C Minutes High Rapid, energy-efficient Requires microwave reactor
Copper-catalyzed synthesis Cu(OTf)2 or CuI DMF, dioxane 100–110 °C Several hours Moderate to high Effective for diverse substrates Metal catalyst, toxic solvents
Multicomponent reactions Various bases Ethanol, water Room temp to reflux Hours Moderate to high One-pot, atom economy Complex mixtures, purification issues

Research Findings and Notes

  • The DBU-catalyzed method in aqueous ethanol is particularly suitable for preparing 6-fluoro derivatives due to its tolerance of electron-withdrawing groups and mild conditions, which help preserve the fluorine substituent integrity.
  • The reaction proceeds via initial formation of an intermediate enamine followed by intramolecular cyclization.
  • The method avoids the use of toxic metals and harsh conditions, aligning with green chemistry principles.
  • Reaction monitoring by TLC and product characterization by melting point, IR, and NMR confirm the successful synthesis.
  • Attempts without catalyst or base result in no cyclization under mild conditions, highlighting the necessity of DBU or similar bases.

Chemical Reactions Analysis

Key Methods and Yields

Method A: Two-Component Cyclization
6-Fluoroimidazo[1,2-a]pyridin-2-amine is synthesized via cyclization of 2-amino-6-fluoropyridine with α-bromoacetophenone derivatives under mild conditions. DBU (1,8-diazabicycloundec-7-ene) catalyzes the reaction in aqueous ethanol (1:1 v/v) at room temperature, achieving yields of 65–94% .

Method B: Groebke–Blackburn–Bienaymé Reaction
A three-component reaction involving 2-amino-6-fluoropyridine, aldehydes, and isocyanides under microwave irradiation (50–60°C) produces 2,3-disubstituted derivatives in 72–87% yield .

Method C: Metal-Free Condensation
Reaction of 2-amino-6-fluoropyridine with bromomalonaldehyde in ethanol–water under microwave assistance yields 3-carbaldehyde-substituted derivatives (82–89% yield ) .

Method Catalyst/SolventTemperatureYield (%)Source
Two-componentDBU, aqueous ethanolRT65–94
Three-componentNone, ethanol50–60°C72–87
BromomalonaldehydeMicrowave, ethanol50°C82–89

Electrophilic Substitution and Coupling

The 6-fluoro group directs electrophilic substitution to the C3 position , enabling regioselective modifications:

  • Sulfenylation : Reacting with thiophenols/KOH yields 3-sulfenyl derivatives (e.g., 3-(phenylthio)-6-fluoroimidazo[1,2-a]pyridin-2-amine ) in 60–75% yield .

  • Phosphorylation : Phosphorylated alkynes undergo cycloaddition at RT to form 3-phosphonylated derivatives (68–85% yield ) .

Nucleophilic Amination

The exocyclic amine at C2 participates in:

  • Buchwald–Hartwig couplings with aryl halides (Pd catalysis, 70–88% yield ) .

  • Reductive amination with aldehydes/ketones (NaBH4, 55–78% yield ) .

Cyclization Mechanism (Two-Component Reaction)

  • Pyridinium Salt Formation : Attack of 2-amino-6-fluoropyridine’s endocyclic N on phenacyl bromide forms a pyridinium intermediate .

  • Cyclization : DBU deprotonates th

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-Fluoroimidazo[1,2-a]pyridin-2-amine derivatives as effective anticancer agents. The compound has been investigated for its ability to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers.

Case Study: PI3K Inhibition

A study designed and synthesized a series of derivatives based on this compound that demonstrated significant PI3Kα inhibitory activity. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance anti-tumor efficacy. The introduction of specific functional groups was crucial for optimizing the compound's activity against cancer cells .

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is recognized for its role as a potent inhibitor of various protein kinases. Research has shown that this compound derivatives exhibit inhibitory effects on kinases such as DYRK1A and CLK1.

Case Study: Kinase Inhibition

A comprehensive evaluation of new imidazo[1,2-a]pyridine derivatives revealed that several compounds effectively inhibited DYRK1A and CLK1 at micromolar concentrations. Molecular docking studies provided insights into the binding interactions between these compounds and their target kinases, confirming the potential therapeutic applications of this compound in treating diseases associated with aberrant kinase activity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound and its derivatives typically involves straightforward synthetic routes that can be adapted to introduce various substituents at key positions on the imidazo ring. The SAR studies are essential for understanding how different modifications influence biological activity.

Substituent Position Effect on Activity Remarks
6-positionCritical for kinase inhibitionModifications can enhance binding affinity
4-amino groupEssential for PI3K inhibitionRetained in most active derivatives
Aromatic substitutionsVaries; bulky groups reduce activitySmaller substituents often improve potency

Other Biological Activities

Beyond cancer and kinase inhibition, this compound has been explored for other therapeutic potentials, including antimicrobial properties and enzyme inhibition.

Case Study: Urease Inhibition

Recent investigations into the transformation of related compounds into urease inhibitors have shown promising results. The biological evaluation indicated that certain derivatives could effectively inhibit urease activity, suggesting potential applications in treating conditions like peptic ulcers .

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs.
  • Substituent Position : The 6-fluoro derivative contrasts with the 8-fluoro analog (8-Fluoro-2-methyl), where fluorine placement alters ring electronics and steric interactions .

Pharmacological Implications

For example, trifluoromethyl groups (as in 6-CF₃) are often used to enhance blood-brain barrier penetration, while bromine/chlorine may improve target affinity in kinase inhibitors .

Biological Activity

6-Fluoroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its structure features a fluorine atom at the 6th position and an amine group at the 2nd position, which contribute to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to therapeutic effects against diseases such as tuberculosis and certain cancers. The compound's mechanism involves binding to active sites of target proteins, thereby modulating their activity.

Inhibitory Effects on Protein Kinases

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridines, including this compound, exhibit significant inhibitory effects on protein kinases. For instance, in a screening of over 110 low molecular weight compounds against kinases DYRK1A and CLK1, several derivatives showed micromolar range inhibition. The structure-activity relationship (SAR) highlighted that specific substitutions at the 6-position could enhance or diminish inhibitory potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have indicated that compounds within this class demonstrate activity against a range of pathogens. For example, modifications made to the imidazo[1,2-a]pyridine scaffold have led to derivatives with enhanced antibacterial and antifungal activities .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Protein Kinase InhibitionDYRK1A, CLK1Micromolar range inhibition
AntimicrobialBacterial and fungal strainsSignificant antimicrobial activity
AntitumorCancer cell linesInduction of apoptosis

Case Study 1: Protein Kinase Inhibition

In a detailed study evaluating the inhibition of DYRK1A and CLK1 by imidazo[1,2-a]pyridine derivatives, researchers synthesized a library of compounds and assessed their bioactivity using ATP competition assays. Among these compounds, one derivative exhibited an IC50 value indicating strong inhibitory activity against both kinases. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives against pathogenic bacteria. The results indicated that certain modifications at the 6-position significantly enhanced antibacterial activity compared to unmodified compounds. This finding suggests that structural optimization can lead to more effective antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoroimidazo[1,2-a]pyridin-2-amine, and what are their efficiency metrics?

  • Methodological Answer : Two primary strategies are reported:
  • Sequential Addition and Oxidative Cyclization : Arylamines react with nitriles followed by I₂/KI-mediated oxidative C–N bond formation. This method avoids intermediate purification and achieves scalable synthesis of imidazo[1,2-a]pyridin-2-amines (yields not explicitly stated for the fluoro variant but optimized for analogs) .
  • Fluorination via Substitution Reactions : For related fluoroimidazo derivatives, halogen exchange reactions (e.g., using fluorinating agents on bromo/chloro precursors) are employed. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine was synthesized with 87.12% yield via substitution, suggesting analogous fluorination steps could apply .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming regiochemistry and fluorine substitution patterns. For example, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives were validated via 1H NMR .
  • X-ray Crystallography : SHELXL-refined crystal structures resolve ambiguities in molecular geometry. This is particularly useful for verifying the position of fluorine substituents and hydrogen bonding networks .

Q. What known pharmacological activities are associated with this compound scaffolds?

  • Methodological Answer :
  • Receptor Agonists : Imidazo[1,2-a]pyridines with fluoro substituents exhibit activity as human constitutive androstane receptor (CAR) agonists, with IC₅₀ values in the micromolar range .
  • Antikinetoplastid Agents : Fluorinated analogs conjugated to chalcones show potent activity against Trypanosoma cruzi (IC₅₀ = 8.5 μM) and Trypanosoma brucei (IC₅₀ = 1.35 μM) via target-based screening .
  • Broad Bioactivity : Related imidazo[1,2-a]pyrimidines demonstrate anxiolytic, analgesic, and antihypertensive properties, suggesting potential for fluorinated derivatives .

Advanced Research Questions

Q. How can conflicting 1H NMR data between synthetic batches of this compound be systematically resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton environments and verify coupling patterns influenced by fluorine’s electronegativity .
  • Crystallographic Validation : Resolve discrepancies by comparing experimental X-ray structures (e.g., SHELXL-refined data) with NMR-derived models to confirm substituent positioning .
  • Computational Prediction : Density Functional Theory (DFT) calculations predict chemical shifts, aiding in signal assignment for complex splitting patterns .

Q. What strategies optimize the fluorination step in synthesizing this compound to maximize yield and purity?

  • Methodological Answer :
  • Halogen Exchange Optimization : Use fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). For example, substitution reactions on chlorinated precursors achieved >85% yield under optimized conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity. A related imidazo[1,2-a]pyridin-2-one synthesis achieved 62–78% yield in 30 minutes under microwave irradiation .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • Electronic Effects : DFT calculates Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization (e.g., fluorination at C6 vs. C8) .
  • Transition State Analysis : Simulate reaction pathways for fluorination or cross-coupling steps, enabling rational catalyst design (e.g., Pd-mediated Suzuki reactions) .
  • SAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate fluorine’s position with biological activity, as seen in CAR agonist studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-Fluoroimidazo[1,2-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.